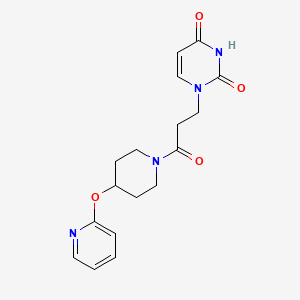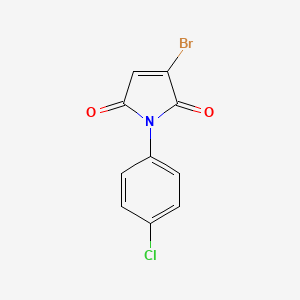
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
One significant area of application for 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid derivatives is in the development of antimicrobial agents. Novel pyrrole chalcone derivatives, including this compound, have been synthesized and evaluated for their in vitro antimicrobial activities. The antimicrobial activity of these derivatives is attributed to the presence of the heterocyclic ring in their structure. The introduction of a methoxy group in the structure further enhances their antimicrobial activity. These findings indicate that such derivatives could serve as a basis for the development of new antimicrobial agents and may aid in designing new therapeutic tools (Hublikar et al., 2019).
Structural and Spectroscopic Analysis
The compound has been a subject of structural and spectroscopic analysis. For instance, the synthesis of specific derivatives of this compound and their corresponding methyl esters has been reported to be regiospecific. The identification of the regioisomer formed by spectroscopic techniques can be challenging, and single-crystal X-ray analysis has been employed for unambiguous structure determination. These analyses are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can be applied in various scientific research contexts (Kumarasinghe et al., 2009).
Antitumoral and Antioxidant Properties
Furthermore, the crystal structure of chain functionalized pyrroles, which are important active candidates as antitumoral agents, has been determined using synchrotron X-ray powder diffraction data. This detailed structural information is vital for the development and optimization of antitumoral drugs (Silva et al., 2012). Additionally, certain derivatives of this compound have been evaluated for their radical scavenging properties and identified as potential antioxidant agents, indicating their application in oxidative stress-related conditions (Mateev et al., 2022).
Mechanism of Action
Target of Action
Related compounds such as 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles have been found to inhibit the catalytic activity of the enzyme 15-lipoxygenase (alox15) . ALOX15 is a lipid peroxidizing enzyme that plays a key role in the regulation of glucose and fatty acid metabolism .
Mode of Action
Related compounds have been shown to inhibit alox15 in a substrate-specific manner . This suggests that 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid might interact with its target enzyme to alter its catalytic activity, leading to changes in metabolic processes.
Biochemical Pathways
The inhibition of alox15 by related compounds can affect the metabolism of linoleic acid and arachidonic acid . These fatty acids are involved in various physiological processes, including inflammation and cancer .
Result of Action
The inhibition of alox15 by related compounds can potentially alter cellular lipid profiles and influence various physiological processes, including inflammation and cancer .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-7-11(14-12(8)13(15)16)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUVIYXXQAUNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B2489408.png)

![N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2489412.png)



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)
![N-(3,4-dimethylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2489428.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)
